molecular formula C18H21N3O3 B6429544 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034480-29-8

2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one

Cat. No. B6429544
CAS RN: 2034480-29-8
M. Wt: 327.4 g/mol
InChI Key: XYQVFBPHJCDUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one (MPP) is a synthetic compound that has been studied for its potential applications in scientific research. MPP is a member of the pyridazinone family, which is composed of compounds that are derived from the pyridazinone core structure. MPP has been studied for its potential to act as a drug, as a therapeutic agent, and as an experimental tool in laboratory studies.

Scientific Research Applications

2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one has been studied for its potential applications in scientific research. It has been investigated as a potential drug, as a therapeutic agent, and as an experimental tool in laboratory studies. 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one has been found to display anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its ability to modulate the activity of various enzymes and receptors in the body. Furthermore, 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one has been used in studies to investigate the effects of various drugs and compounds on the human body.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one has not been fully elucidated. However, it is thought that 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one may act by modulating the activity of various enzymes and receptors in the body. It has been found to bind to several receptors, including the serotonin receptor, and to inhibit the activity of several enzymes, such as cyclooxygenase-2. Furthermore, 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one has been shown to interfere with the activity of several other proteins, including the transcription factor NF-κB.
Biochemical and Physiological Effects
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one has been found to display a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been found to modulate the activity of various enzymes and receptors in the body. Furthermore, 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one has been found to possess neuroprotective and neuroregenerative effects.

Advantages and Limitations for Lab Experiments

The use of 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive compound that can be easily synthesized in the laboratory. Secondly, it is a relatively stable compound that can be stored for long periods of time without significant degradation. Thirdly, it is a relatively safe compound that does not cause significant toxic effects in laboratory animals. However, there are some limitations to the use of 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one in laboratory experiments. Firstly, its mechanism of action is not fully understood and it is not known how it interacts with other compounds in the body. Secondly, its effects can vary depending on the dose and the experimental conditions.

Future Directions

There are several potential future directions for the research on 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one. Firstly, further research is needed to elucidate the exact mechanism of action of 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one. Secondly, further research is needed to investigate the potential therapeutic applications of 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one. Thirdly, further research is needed to investigate the potential interactions of 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one with other compounds in the body. Fourthly, further research is needed to investigate the potential toxic effects of 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one. Fifthly, further research is needed to investigate the potential uses of 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one as an experimental tool in laboratory studies. Finally, further research is needed to investigate the potential uses of 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one in drug discovery and development.

Synthesis Methods

2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one can be synthesized by a two-step method. The first step involves the condensation of 4-methylphenoxyacetic acid with 3-pyridazin-3-yloxy-piperidine in an aqueous solution. The second step involves the reaction of the intermediate product with ethyl chloroformate in the presence of an acid catalyst. The reaction yields 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one in an overall yield of 80%.

properties

IUPAC Name

2-(4-methylphenoxy)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-14-6-8-15(9-7-14)23-13-18(22)21-11-3-4-16(12-21)24-17-5-2-10-19-20-17/h2,5-10,16H,3-4,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQVFBPHJCDUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.